3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate is a fluorinated compound with significant interest in various scientific fields due to its unique properties. Its chemical structure includes a long perfluorinated carbon chain which imparts hydrophobic characteristics and thermal stability. The compound is classified under perfluoroalkyl substances (PFAS), known for their persistence in the environment and potential bioaccumulation.
This compound can be sourced from various chemical suppliers and is often used in research related to surface chemistry and material science. It is listed under the CAS number 25291-17-2 and is recognized in several chemical databases, including PubChem and Sigma-Aldrich.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate falls under the category of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are characterized by the presence of multiple fluorine atoms attached to carbon chains. These compounds are often scrutinized due to their environmental impact and regulatory status.
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate typically involves the reaction of a suitable precursor with methanesulfonyl chloride in the presence of a base. The general steps include:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. The use of inert atmosphere conditions may also be necessary due to the sensitivity of fluorinated compounds to moisture.
The molecular structure of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate can be represented by its structural formula:
CC(=O)OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
CDXFIRXEAJABAZ-UHFFFAOYSA-N
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate can participate in various chemical reactions including:
The stability of the compound under various conditions makes it suitable for applications that require resistance to chemical degradation.
The mechanism of action for 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate primarily involves its interaction with surfaces due to its hydrophobic nature. When applied as a surface modifier or coating agent:
Research indicates that such compounds significantly enhance the water repellency of surfaces while maintaining thermal stability.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate has several applications including:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7